molecular formula C23H24N4O2 B2499795 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline CAS No. 2320544-34-9

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline

Cat. No. B2499795
CAS RN: 2320544-34-9
M. Wt: 388.471
InChI Key: LXWKMGNDDOTESA-UHFFFAOYSA-N
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Description

The compound “2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a quinoline ring, a piperidine ring, and a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline, piperidine, and pyridazine rings. The cyclopropyl group attached to the pyridazine ring and the carbonyl group attached to the piperidine ring would also be key structural features .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic systems present in the quinoline and pyridazine rings, as well as the nucleophilic character of the piperidine nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar, while the piperidine nitrogen could potentially form hydrogen bonds .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as detailed studies of its physical and chemical properties. Additionally, if the compound shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-23(21-8-7-17-3-1-2-4-19(17)24-21)27-13-11-16(12-14-27)15-29-22-10-9-20(25-26-22)18-5-6-18/h1-4,7-10,16,18H,5-6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWKMGNDDOTESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline

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